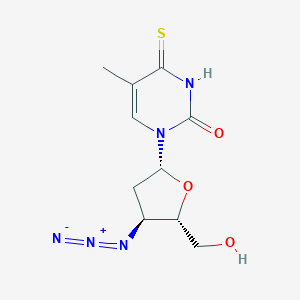

3'-Azido-3'-deoxy-4-thiothymidine

Beschreibung

3'-Azido-3'-deoxy-4-thiothymidine (hereafter referred to as "4-thio AZT") is a sulfur-modified analogue of the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT). The substitution of the C-4 carbonyl oxygen with sulfur was designed to enhance lipophilicity, thereby improving central nervous system (CNS) penetration while retaining anti-HIV activity . Synthesized via Lawesson’s reagent-mediated thiation of 4-thiothymidine, this compound shares structural similarities with AZT but exhibits distinct physicochemical and pharmacological properties .

Eigenschaften

CAS-Nummer |

108441-45-8 |

|---|---|

Molekularformel |

C10H13N5O3S |

Molekulargewicht |

283.31 g/mol |

IUPAC-Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H13N5O3S/c1-5-3-15(10(17)12-9(5)19)8-2-6(13-14-11)7(4-16)18-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,19)/t6-,7+,8+/m0/s1 |

InChI-Schlüssel |

LQGXMSIIZGFDND-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-] |

Isomerische SMILES |

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)N=[N+]=[N-] |

Andere CAS-Nummern |

108441-45-8 |

Synonyme |

3'-azido-3'-deoxy-4-thiothymidine N3ddThdS3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Structural Analogues

AZT (3'-Azido-3'-deoxythymidine)

- Structural Difference : AZT retains the C-4 carbonyl oxygen, whereas 4-thio AZT replaces it with sulfur.

- Synthesis : Both compounds utilize similar methodologies, with AZT synthesized from thymidine and 4-thio AZT derived from 4-thiothymidine .

Lamivudine

- Structural Difference : Lamivudine lacks the azido group and features an oxathiolane ring instead of a deoxyribose sugar.

- Mechanism : Both inhibit HIV reverse transcriptase, but lamivudine’s activity depends on intracellular phosphorylation to its triphosphate form, similar to AZT .

- Activity : Lamivudine exhibits lower cytotoxicity but comparable anti-HIV efficacy to AZT in combination therapies .

Stavudine

- Structural Difference : Stavudine replaces the azido group with a dideoxy modification at the 3' position.

- Pharmacokinetics : Unlike 4-thio AZT, stavudine has reduced lipophilicity and shorter intracellular half-life .

Functional Analogues

Tenofovir

- Structural Difference: Tenofovir is a nucleotide analogue with a phosphonate group instead of the azido moiety.

- Mechanism: As a prodrug, tenofovir requires phosphorylation but bypasses the initial kinase-dependent activation step, unlike 4-thio AZT .

Anti-HIV Activity and Enzymatic Interactions

Anti-HIV Efficacy

- 4-thio AZT : Demonstrates moderate activity in protecting MT-2 and CEM cells against HIV-induced cytopathogenicity (EC₅₀ ~10–50 µM), though weaker than AZT (EC₅₀ <1 µM) .

- AZT : Remains the gold standard for anti-HIV activity, with clinical trials showing reduced mortality and opportunistic infections in AIDS patients .

Thymidine Kinase Affinity

- 4-thio AZT: Exhibits moderate affinity for thymidine kinase (Ki = 54 µM), but its 5'-monophosphate derivative shows poor phosphorylation to the active triphosphate form, limiting its antiviral potency .

- AZT : Efficiently phosphorylated by thymidine kinase, leading to high intracellular concentrations of AZT-triphosphate, a potent reverse transcriptase inhibitor .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and CNS Penetration

| Compound | Partition Coefficient (P) | CNS Penetration Potential |

|---|---|---|

| AZT | Low | Moderate |

| 4-thio AZT | High | Enhanced |

| Stavudine | Low | Limited |

The increased lipophilicity of 4-thio AZT suggests improved blood-brain barrier penetration, a critical advantage for targeting HIV-associated neurological disorders .

Q & A

Q. What in vivo models validate the therapeutic potential of this compound?

- Methodological Answer : Transgenic C3B6.129F1-Trp53 mice are used for carcinogenicity studies. AZT/3TC/NVP mixtures administered via postnatal gavage assess long-term toxicity. Neurological efficacy is tested in HIV-1 encephalitis models, with viral load quantified via RT-PCR in CSF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.